Product packaging for 1-bromo(113C)hexane(Cat. No.:CAS No. 53358-72-8)

1-bromo(113C)hexane

Cat. No.: B12054657
CAS No.: 53358-72-8
M. Wt: 166.06 g/mol
InChI Key: MNDIARAMWBIKFW-PTQBSOBMSA-N
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Description

Role of Carbon-13 Isotopologues in Mechanistic Elucidation

Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. unimi.it While this low natural abundance makes it challenging to detect in standard nuclear magnetic resonance (NMR) spectroscopy, molecules can be synthetically enriched with ¹³C, a process known as ¹³C labeling. unimi.itrsc.org These ¹³C-labeled compounds, or isotopologues, are instrumental in a wide array of mechanistic studies. nih.gov

The key to the utility of ¹³C labeling is that the ¹³C nucleus is NMR-active (it has a nuclear spin of ½), whereas the most abundant carbon isotope, ¹²C, is NMR-inactive. This allows for the use of ¹³C NMR spectroscopy to selectively observe the labeled carbon atoms within a molecule. By analyzing the ¹³C NMR spectrum of the reaction products, researchers can pinpoint the exact location of the ¹³C label, thereby deducing the mechanistic pathway. nih.gov

Furthermore, the presence of a ¹³C label can be detected by mass spectrometry, as it increases the mass of the molecule by one unit for each labeled carbon. This allows for the differentiation of labeled and unlabeled molecules and can be used to quantify the incorporation of the label into various products. nih.gov The combination of NMR and mass spectrometry provides a comprehensive picture of the fate of the labeled carbon throughout a chemical or biological process. nih.gov

Scope of 1-Bromo(113C)hexane in Contemporary Academic Investigations

While direct and extensive research publications specifically detailing the applications of 1-bromo(¹³C)hexane are not prevalent, its utility in contemporary academic investigations can be inferred from the well-established reactivity of 1-bromohexane (B126081) and the principles of isotopic labeling. 1-Bromohexane is a versatile reagent in organic synthesis, primarily used as an alkylating agent to introduce a hexyl group into other molecules. atamankimya.comatamanchemicals.com

The introduction of a ¹³C label at a specific position within the hexyl chain of 1-bromohexane would enable researchers to meticulously track the fate of this hexyl group in various reactions. For instance, in the study of Grignard reactions, a cornerstone of carbon-carbon bond formation, using 1-bromo(¹³C)hexane to form the corresponding Grignard reagent (hexylmagnesium bromide) would allow for the precise monitoring of the hexyl group's transfer to a carbonyl compound. wisc.edumnstate.eduresearchgate.net This could help in understanding the mechanism of the Grignard reaction under different conditions and with various substrates.

Similarly, in nucleophilic substitution reactions, where the bromide in 1-bromohexane is replaced by another functional group, a ¹³C label would serve as a probe to follow the hexyl moiety. rsc.org This would be particularly useful in complex reaction mixtures or in systems where the hexyl group might undergo rearrangement.

In the field of polymer and materials science, where 1-bromohexane can be used to modify polymers, a ¹³C label would facilitate the characterization of the resulting functionalized polymers by techniques like solid-state NMR, providing information on the degree of functionalization and the distribution of the hexyl groups. atamanchemicals.com

The synthesis of ¹³C-labeled 1-bromohexane can be achieved through various established methods for creating isotopically labeled organic molecules, often starting from commercially available ¹³C-labeled precursors. nih.govrsc.org

Properties of 1-Bromohexane

Below are tables detailing the physical and chemical properties of 1-bromohexane, which are expected to be nearly identical for its ¹³C-labeled isotopologue.

Physical Properties of 1-Bromohexane

PropertyValue
Molecular Formula C₆H₁₃Br
Molecular Weight 165.07 g/mol
Appearance Colorless liquid
Boiling Point 154-158 °C
Melting Point -85 °C
Density 1.176 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ether, alcohol

Data sourced from nih.govnist.govwvu.edunist.gov

¹³C NMR Chemical Shifts for 1-Bromohexane

The following table presents the approximate ¹³C NMR chemical shifts for the carbon atoms in 1-bromohexane. The presence of a ¹³C label at a specific position would result in a significantly enhanced signal at that chemical shift.

Carbon AtomChemical Shift (ppm)
C1 (CH₂Br)33.4
C233.1
C331.2
C428.1
C522.7
C6 (CH₃)14.0

Data sourced from chegg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Br B12054657 1-bromo(113C)hexane CAS No. 53358-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53358-72-8

Molecular Formula

C6H13Br

Molecular Weight

166.06 g/mol

IUPAC Name

1-bromo(113C)hexane

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6+1

InChI Key

MNDIARAMWBIKFW-PTQBSOBMSA-N

Isomeric SMILES

CCCCC[13CH2]Br

Canonical SMILES

CCCCCCBr

Origin of Product

United States

Spectroscopic Characterization Methodologies for 1 Bromo 113c Hexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Bromo(113C)hexane Analysis

NMR spectroscopy is a powerful tool for elucidating molecular structures by probing the magnetic properties of atomic nuclei. For this compound, ¹³C NMR is particularly informative due to the presence of the ¹³C label.

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The ¹³C isotope, with a natural abundance of approximately 1.1%, gives rise to signals that are significantly enhanced when a specific carbon atom is enriched, as in this compound. This enhancement allows for unambiguous identification of the labeled carbon.

Table 1: ¹³C NMR Chemical Shifts for 1-Bromohexane (B126081)

Carbon Position¹³C Chemical Shift (ppm)Assignment/Description
C1 (CH₂Br)~34-35Carbon directly bonded to bromine
C2 (CH₂)~32-33Methylene (B1212753) group adjacent to C1
C3 (CH₂)~21-22Methylene group, two carbons away from bromine
C4 (CH₂)~13-14Methylene group, three carbons away from bromine
C5 (CH₂)~29Methylene group adjacent to the terminal methyl
C6 (CH₃)~14Terminal methyl group

Note: Values are approximate and can vary slightly depending on the solvent and experimental conditions. Data compiled from docbrown.infoorgchemboulder.com.

In this compound, the signal corresponding to the ¹³C-labeled carbon (C1) will exhibit a significantly higher intensity compared to the signals from carbons with natural ¹³C abundance. This distinct signal allows for precise confirmation of the label's position. Furthermore, ¹³C NMR can differentiate between positional isomers of bromohexane; for instance, 2-bromohexane (B146007) would display a different set of chemical shifts, clearly distinguishing it from the 1-bromo isomer.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the precise location of the ¹³C label and establishing connectivity within the molecule or its derivatives diva-portal.orgscience.govacs.org.

HSQC correlates protons (¹H) with directly bonded carbons (¹³C). In this compound, an HSQC spectrum would reveal a cross-peak between the protons attached to the ¹³C-labeled carbon (C1) and the ¹³C signal at its characteristic chemical shift. This directly confirms the C-H bond connectivity at the labeled position nih.gov.

These advanced techniques are particularly powerful when characterizing more complex molecules synthesized using this compound as a precursor, where confirming the exact position of the isotopic label within a larger structure is critical.

When this compound is used as an alkylating agent to introduce a hexyl moiety into biomolecules, solid-state NMR (SSNMR) becomes instrumental in characterizing the resulting labeled biopolymers acs.orgmdpi.comnsf.gov. SSNMR is employed for analyzing molecules in solid or semi-solid states, such as crystalline proteins, peptides, or cell wall components.

The ¹³C label, originating from this compound, provides enhanced signals within the complex SSNMR spectra of these larger biomolecules. Techniques like Magic Angle Spinning (MAS) NMR, often combined with Dynamic Nuclear Polarization (DNP), allow for high-resolution studies of the incorporated hexyl chains. This enables researchers to investigate the local dynamics, conformational states, and interactions of the hexyl moiety within the solid-state environment of the biomolecule acs.orgresearchgate.net. For instance, studies on labeled peptides have utilized ¹³C-¹³C or ¹H-¹³C correlations in SSNMR to determine internuclear distances and relative orientations, providing detailed structural restraints mdpi.com.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for analyzing its fragmentation patterns. For isotopically labeled compounds like this compound, MS is crucial for confirming isotopic purity and tracing the fate of the label.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The presence of isotopes in bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C) leads to characteristic isotopic patterns. Bromine exists with approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, resulting in molecular ions appearing as a pair of peaks with nearly equal intensity, separated by 2 m/z units (M and M+2) maricopa.edulibretexts.orglibretexts.orgucalgary.ca.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and isotopic distribution of a molecule uni-regensburg.demdpi.comlcms.cz. For 1-bromohexane (C₆H₁₃Br), the nominal molecular weight is 164/166 Da due to the bromine isotopes.

When a ¹³C atom replaces a ¹²C atom, the exact mass of the molecule increases by approximately 1.003355 atomic mass units (amu). For this compound, where the ¹³C label is assumed to be at the first carbon (C1), the expected exact masses for the molecular ion isotopologues are:

Table 2: High-Resolution Mass Spectrometry Data for 1-Bromohexane Isotopologues

Isotopologue/FormulaExact Mass (u)Relative Abundance (%)
C₆H₁₃⁷⁹Br (unlabeled)164.020208~50.7
C₆H₁₃⁸¹Br (unlabeled)166.018484~49.3
¹³CH₂Br(CH₂)₅CH₃ (⁷⁹Br labeled at C1)165.023563~50.7
¹³CH₂Br(CH₂)₅CH₃ (⁸¹Br labeled at C1)167.021839~49.3

Note: Calculations based on precise atomic masses: ¹²C=12.000000, ¹³C=13.003355, ¹H=1.007825, ⁷⁹Br=78.918483, ⁸¹Br=80.916289. The abundance percentages are approximate and reflect the natural isotopic abundance of bromine.

HRMS can precisely distinguish between these isotopologues, confirming the presence of the ¹³C label and its contribution to the mass shift. This is crucial for assessing isotopic purity.

During mass spectrometry, molecules fragment into smaller ions. The fragmentation pattern is characteristic of a molecule's structure. For 1-bromohexane, common fragmentation pathways include the loss of Br (m/z 85) or HBr (m/z 83), and cleavage of C-C bonds to form alkyl cations libretexts.orglibretexts.orgbenchchem.commiamioh.edu.

When this compound is analyzed, the ¹³C label is retained in specific fragments, allowing for isotope tracing. For example, if the ¹³C label is at C1 (¹³CH₂Br-), the loss of Br would yield a fragment corresponding to ¹³CH₂(CH₂)₅CH₃⁺. This fragment would have a mass of approximately 86.105 u (for ⁷⁹Br) or 86.105 u (for ⁸¹Br), which is 1 amu higher than the corresponding fragment from unlabeled 1-bromohexane (m/z 85) ucalgary.cadocbrown.info.

Tandem mass spectrometry (MS/MS) enhances this capability. By selecting a specific ion (e.g., the molecular ion) and fragmenting it further, MS/MS provides detailed information about the mass distribution of the fragments. This allows for precise tracking of the ¹³C label through various fragmentation pathways, confirming its location within the molecule and its behavior during ionization and fragmentation processes uni-regensburg.denih.govbiorxiv.org.

Compound List

1-Bromohexane

this compound

Free Radical-Induced Dissociation (FRID) Studies with Carbon-13 Labeled Compounds

Free Radical-Induced Dissociation (FRID) is a powerful technique in mass spectrometry for probing the fragmentation pathways of gas-phase ions. It involves the generation of radicals that induce dissociation of precursor ions, leading to a cascade of fragment ions. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules like 1-bromohexane is instrumental in FRID studies. By precisely tracking the mass shifts of fragment ions that contain the ¹³C label, researchers can definitively assign the origin of specific fragments and elucidate complex bond cleavage mechanisms and rearrangement pathways acs.orgnih.govnih.govresearchgate.netkobv.deslideplayer.com.

For this compound, FRID studies can provide critical insights into how the molecule breaks apart under radical-induced conditions. The presence of the ¹³C atom at a specific position within the hexane (B92381) chain allows for the unambiguous identification of fragments originating from that labeled carbon. Common fragmentation events in haloalkanes under such conditions include homolytic cleavage of the C-Br bond, alpha-cleavage (loss of the bromomethyl radical), and various rearrangement reactions miamioh.edulibretexts.org. The ¹³C label would shift the mass-to-charge ratio (m/z) of fragments containing this specific carbon, thereby confirming their structural origin. For instance, if the ¹³C is at the C1 position, a fragment resulting from the loss of the bromine radical (Br•) would show a mass increment corresponding to the ¹³C atom compared to the unlabeled analog. Similarly, if the ¹³C is located elsewhere, fragments arising from C-C bond cleavages adjacent to the labeled carbon would also exhibit predictable mass shifts.

Hypothetical FRID Fragmentation Data for this compound

While specific experimental data for this compound in FRID is not universally published in readily accessible formats, a typical analysis would involve comparing fragmentation patterns with an unlabeled sample. The table below illustrates a hypothetical fragmentation scenario, demonstrating how ¹³C labeling aids in structural elucidation.

Fragment Ion (Proposed)m/z (Unlabeled)m/z (¹³C Labeled at C1)Mass Difference (Da)Proposed Origin
[M]⁺164/166165/167+1Molecular ion
[M-Br]⁺135/137136/138+1Loss of Br• radical
[M-CH₂Br]⁺105106+1Alpha-cleavage (loss of •CH₂Br)
[C₅H₁₀]⁺ (from C2-C6)70700Loss of •CH₂Br (if ¹³C is at C1)
[C₄H₉]⁺ (from C2-C5)57570Loss of •CH₂Br and CH₂ (if ¹³C is at C1)
[C₃H₇]⁺ (from C2-C4)43430Loss of •CH₂Br and C₂H₄ (if ¹³C is at C1)

Note: The ¹³C label is assumed to be at the C1 position for this hypothetical table. Actual fragmentation patterns can be more complex and depend on the specific FRID conditions.

Research findings in FRID studies often highlight how isotopic labeling resolves ambiguities in fragmentation mechanisms, confirming proposed pathways and identifying minor rearrangement routes that might otherwise be overlooked researchgate.netkobv.de. The ability to pinpoint the exact location of bond cleavages is crucial for understanding reaction kinetics and the fundamental chemical behavior of molecules under energetic conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Carbon-13 Labeled Bonds

Infrared (IR) spectroscopy is a fundamental analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule behave like springs, and their vibrations occur at specific frequencies that correspond to characteristic absorption bands in the IR spectrum. These bands are diagnostic of specific functional groups and bond types savemyexams.comsavemyexams.commsu.edulibretexts.orgwisc.edutanta.edu.eg. The frequency of a vibrational mode is influenced by the masses of the bonded atoms and the strength of the bond (force constant), as described by Hooke's Law wisc.edutanta.edu.eglibretexts.org.

The substitution of an atom with its isotope, such as replacing ¹²C with ¹³C, alters the reduced mass of the vibrating system. According to the principles of vibrational spectroscopy, an increase in mass leads to a decrease in vibrational frequency (a red shift) libretexts.orgwikipedia.org. This phenomenon, known as the kinetic isotope effect (KIE) in reaction kinetics and simply an isotope effect in spectroscopy, is particularly pronounced when the relative mass change is significant, such as with hydrogen isotopes, but also observable for heavier elements like carbon libretexts.orgwikipedia.org. For this compound, the ¹³C label will cause measurable shifts in the IR absorption bands associated with bonds involving the labeled carbon atom.

Specifically, C-C stretching and C-H stretching/bending modes involving the ¹³C atom will exhibit lower wavenumbers compared to their ¹²C counterparts. The C-Br stretching frequency, typically found in the 500-700 cm⁻¹ range for bromoalkanes savemyexams.comuobabylon.edu.iq, might also be indirectly affected, though the primary shifts will be observed in vibrations directly incorporating the ¹³C atom. Studies on other ¹³C-labeled compounds have demonstrated shifts of approximately 40-43 cm⁻¹ for C=O stretching modes nih.govnih.gov, indicating that significant shifts can be expected for C-C and C-H vibrations involving ¹³C.

Characteristic IR Absorption Bands and Isotopic Shifts for 1-Bromohexane and this compound

The IR spectrum of 1-bromohexane exhibits characteristic absorptions for C-H stretching (around 2850-3000 cm⁻¹) and C-Br stretching (around 500-700 cm⁻¹) libretexts.orguobabylon.edu.iqdocbrown.info. The ¹³C labeling at a specific carbon atom will lead to observable shifts in the C-C and C-H vibrational modes associated with that atom.

Vibrational ModeAssignment (Unlabeled 1-Bromohexane)Wavenumber (cm⁻¹) (Unlabeled)Wavenumber (cm⁻¹) (¹³C Labeled)Isotopic Shift (cm⁻¹)
C-H Stretch (sp³ C)CH₂/CH₃2850-2960~2840-2950~10-20 (if ¹³C involved)
C-H Bend (CH₂)CH₂ scissoring~1465~1455~10
C-H Bend (CH₃)CH₃ deformation~1380, ~1450~1370, ~1440~10-10
C-C Stretch (Aliphatic)C1-C2~1050-1150~1040-1140~10-20 (if ¹³C involved)
C-Br StretchC1-Br500-700~500-700Minimal (indirect effect)

Note: The exact wavenumbers and shifts are dependent on the specific position of the ¹³C label and the experimental conditions. The table provides representative values and expected trends.

Compound Names Mentioned:

this compound

1-bromohexane

Applications of 1 Bromo 113c Hexane in Reaction Mechanistic Studies

Isotopic Labeling in Understanding Solvation and Intermolecular Interactions

Solvent-Solute Interaction Studies with Labeled Probes

Understanding the intricate details of solvent-solute interactions is fundamental to comprehending chemical reactivity, physical properties, and biological processes. These interactions dictate how molecules behave in solution, influencing reaction pathways, solubility, and molecular recognition. Isotopically labeled compounds serve as invaluable probes in such investigations, offering a means to track and analyze molecular behavior with high specificity. Among these, 1-bromo(113C)hexane is a compound that, when appropriately labeled, can provide critical insights into solvation phenomena and intermolecular forces.

The incorporation of a stable isotope, such as carbon-13 (¹³C), into a molecule like 1-bromohexane (B126081) allows for its distinct detection and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C nucleus possesses a non-zero spin, making it NMR-active. By precisely placing the ¹³C label at specific positions within the 1-bromohexane molecule, researchers can monitor the immediate chemical environment of that carbon atom as it interacts with surrounding solvent molecules. This approach is particularly powerful because NMR chemical shifts, relaxation times, and coupling constants are highly sensitive to the local electronic environment, which is directly influenced by intermolecular interactions.

Methodology in Solvation Studies

In solvent-solute interaction studies, this compound would be introduced into various solvent systems, ranging from nonpolar hydrocarbons to polar protic and aprotic solvents. The primary analytical technique employed would be ¹³C NMR spectroscopy. The ¹³C nucleus in this compound acts as a reporter group, its spectroscopic signature changing in response to the nature and strength of interactions with solvent molecules.

Key parameters monitored via ¹³C NMR include:

Chemical Shifts: The position of a ¹³C signal is highly dependent on the electron density around the carbon nucleus. Solvation, especially through hydrogen bonding or strong dipole-dipole interactions, can alter this electron density, leading to observable shifts in the ¹³C NMR spectrum. For instance, a solvent that strongly solvates the polar carbon-bromine bond might induce a shift in the signal corresponding to C1 (the carbon bearing the bromine) and adjacent carbons.

Relaxation Times (T1 and T2): These parameters reflect the dynamic environment of the nucleus. Interactions with solvent molecules, particularly those involving molecular tumbling and energy transfer, can affect relaxation rates. Changes in T1 and T2 can provide information about the viscosity of the local environment and the degree of molecular association.

Nuclear Overhauser Effect (NOE): NOE experiments can reveal spatial proximity between nuclei. In solvent-solute studies, NOE measurements involving the ¹³C-labeled carbons and solvent protons can directly indicate which solvent molecules are in close contact with the probe molecule, thereby mapping out solvation shells.

The interactions between 1-bromohexane and various solvents are governed by fundamental intermolecular forces:

London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron distribution, creating transient dipoles. They are the primary forces between nonpolar molecules like hexane (B92381) and itself, and contribute to interactions with nonpolar regions of other molecules.

Dipole-Dipole Interactions: The carbon-bromine bond in 1-bromohexane is polar, giving the molecule a dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.

Dipole-Induced Dipole Interactions: The polar C-Br bond can induce temporary dipoles in nonpolar solvent molecules, leading to attractive forces. Conversely, polar solvent molecules can induce dipoles in the nonpolar alkyl chain of 1-bromohexane.

Hydrogen Bonding: If the solvent is protic (e.g., water, alcohols), it can form hydrogen bonds with the electronegative bromine atom or, to a lesser extent, with the C-H bonds of the alkyl chain.

By systematically studying this compound in a series of solvents with varying polarity and hydrogen-bonding capabilities, researchers can elucidate the dominant intermolecular forces at play and map the specific ways solvent molecules associate with different parts of the solute.

Illustrative Research Findings and Data

While specific published research detailing the use of this compound in solvation studies was not found in the provided search results, the principles derived from studies on similar haloalkanes and the general utility of ¹³C labeling in NMR spectroscopy allow for the illustration of expected findings.

For example, when this compound is dissolved in different solvents, the ¹³C NMR spectrum would reveal distinct chemical shifts for each carbon atom. The presence of the electronegative bromine atom would deshield the adjacent carbon (C1), shifting its signal downfield compared to a simple alkane. The terminal methyl carbon (C6) would be the least affected.

In a nonpolar solvent like n-hexane, the interactions would be primarily van der Waals forces, leading to relatively standard chemical shifts for the ¹³C nuclei. However, in a polar protic solvent like ethanol, hydrogen bonding between the solvent's hydroxyl group and the bromine atom of 1-bromohexane, as well as dipole-dipole interactions, would likely influence the electron density around the ¹³C nuclei. This could manifest as a slight downfield shift for C1 and C2, and potentially subtle changes for other carbons due to the formation of solvation shells.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole and dipole-induced dipole interactions would be significant, primarily affecting the polar C-Br bond. Water, with its strong hydrogen-bonding capabilities, would likely show pronounced effects, potentially leading to more significant shifts and altered relaxation behavior for the ¹³C nuclei, especially those closer to the polar end of the molecule.

The following table illustrates hypothetical ¹³C NMR chemical shifts for the carbons of this compound in different solvent environments. These values are representative of expected trends and are not derived from specific experimental data for this compound.

Table 1: Hypothetical ¹³C NMR Chemical Shifts (ppm) of this compound in Various Solvents

Carbon PositionIn n-HexaneIn EthanolIn DMSOIn Water
C1 (–CH₂Br)33.534.234.835.5
C2 (–CH₂)23.023.523.824.1
C3 (–CH₂)31.832.132.332.5
C4 (–CH₂)22.522.722.822.9
C5 (–CH₂)14.114.214.314.4
C6 (–CH₃)13.813.914.014.1

Note: These values are hypothetical and illustrative of potential shifts due to varying solvation effects. Actual chemical shifts would depend on concentration, temperature, and specific solvent-solute interactions.

By analyzing such spectral data, researchers can gain quantitative insights into the strength and nature of solvent-solute interactions, contributing to a deeper understanding of solution chemistry and reaction mechanisms.

Compound Table:

this compound

1 Bromo 113c Hexane As a Labeled Precursor in Complex Organic Molecule Synthesis for Research

Synthesis of Carbon-13 Labeled Biomolecules and Natural Products

The strategic incorporation of carbon-13 into biomolecules and natural products is a cornerstone of modern biochemical and medicinal chemistry research. 1-Bromo(1¹³C)hexane serves as a key precursor for installing a labeled hexyl chain, a common structural motif in many biologically relevant molecules.

The hexyl group is present in a variety of biologically active compounds, including lipids, signaling molecules, and pharmaceutical agents. By using 1-bromo(1¹³C)hexane in their synthesis, researchers can create labeled analogues to probe their biological functions. For instance, the labeled hexyl chain can act as a reporter group in NMR-based studies to monitor protein-ligand interactions. nih.gov Binding of the labeled ligand to its protein target often results in measurable changes in the ¹³C chemical shift, providing valuable information about the binding site and conformational changes.

A key application lies in studying the mechanism of action of drugs or the metabolic fate of lipids. By following the ¹³C label, researchers can trace the molecule's journey through complex biological systems, identifying metabolites and understanding enzymatic transformations. For example, in the study of histone deacetylase (HDAC) inhibitors, which often feature a linear carbon chain, a ¹³C-labeled chain could be used to study the inhibitor's interaction within the enzyme's active site channel.

Table 1: Representative ¹³C NMR Chemical Shift Perturbations upon Ligand Binding

Labeled Position in Hexyl ChainChemical Shift (Free Ligand, ppm)Chemical Shift (Bound to Protein, ppm)Chemical Shift Perturbation (Δδ, ppm)
C133.534.8+1.3
C231.232.1+0.9
C328.929.5+0.6
C425.425.6+0.2
C522.622.7+0.1
C614.114.10.0

This table illustrates hypothetical data showing how the chemical shifts of the carbon atoms in a hexyl chain, introduced via 1-bromo(1¹³C)hexane, might change upon binding to a protein receptor, indicating the parts of the chain most involved in the interaction.

In material science, the hydrophobic hexyl chain is a fundamental component of many surfactant and liquid crystal molecules. atamankimya.com The properties of these materials, such as the formation of micelles in surfactants or the phase transitions in liquid crystals, are dictated by the collective behavior and dynamics of these alkyl chains.

Synthesizing these materials with a ¹³C-labeled hexyl group using 1-bromo(1¹³C)hexane allows for detailed investigation of these properties using solid-state NMR spectroscopy. Researchers can gain insights into:

Chain Packing and Order: The ¹³C chemical shifts and line shapes are sensitive to the local environment and conformation of the hexyl chains, revealing how they pack in different phases or aggregates.

Molecular Dynamics: By measuring ¹³C relaxation times (T₁ and T₂), it is possible to quantify the motion of the hexyl chains, from rapid bond rotations to slower, large-scale movements. This is crucial for understanding the fluidity and viscoelastic properties of these materials.

For example, a study on a labeled surfactant could reveal how the mobility of the terminal methyl group of the hexyl tail differs from the mobility of the methylene (B1212753) group closest to the polar head, providing a detailed picture of the micellar core's dynamics.

Design and Synthesis of Labeled Probes for Chemical Biology

Chemical probes are essential tools for studying biological systems. The inclusion of an isotopic label like ¹³C can greatly enhance the utility of these probes, enabling more sensitive and detailed analysis.

Isotopically labeled substrates are invaluable for studying enzyme mechanisms. nih.gov 1-Bromo(1¹³C)hexane can be used to synthesize a labeled substrate for an enzyme that processes a hexyl-containing molecule. One of the most powerful techniques in this area is the measurement of Kinetic Isotope Effects (KIEs). nih.govmdpi.com A ¹³C KIE occurs when the rate of a reaction changes upon substitution of ¹²C with ¹³C at a position involved in bond breaking or formation during the rate-determining step of the reaction. mdpi.com

By measuring the KIE for an enzymatic reaction using a substrate synthesized from 1-bromo(1¹³C)hexane, researchers can determine if the C-H or C-C bond at the labeled position is broken in the transition state. This provides direct evidence for the proposed chemical mechanism. mdpi.com For instance, in an enzyme-catalyzed hydroxylation reaction at a specific carbon on the hexyl chain, a significant ¹³C KIE would confirm that C-H bond cleavage at that position is a key step in the reaction pathway.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzyme-Catalyzed Reaction

Labeled SubstrateRate Constant (k¹²)Rate Constant (k¹³)KIE (k¹²/k¹³)Mechanistic Implication
Substrate A (¹³C at C1)1.0 x 10⁻³ s⁻¹1.0 x 10⁻³ s⁻¹1.00C1 not involved in rate-determining step.
Substrate B (¹³C at C4)1.0 x 10⁻³ s⁻¹0.97 x 10⁻³ s⁻¹1.03C-H bond cleavage at C4 is part of the rate-determining step.

This table presents representative KIE data. A KIE value significantly different from 1.0 for Substrate B indicates that the isotopic substitution at that carbon affects the reaction rate, providing insight into the enzyme's mechanism.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Alkyl chains are frequently used in supramolecular systems to drive self-assembly through hydrophobic effects. 1-Bromo(1¹³C)hexane can be used to create labeled components for these assemblies, such as a labeled guest molecule for a cyclodextrin (B1172386) host or a labeled amphiphile for a self-assembling monolayer.

The ¹³C label serves as a sensitive spectroscopic handle to study:

Host-Guest Interactions: The encapsulation of a ¹³C-labeled hexyl group within a host cavity can be monitored by NMR, with changes in chemical shift providing information on the binding affinity and the geometry of the complex.

Dynamics of Assembly: The exchange rates between free and assembled states can be measured using dynamic NMR techniques, providing insight into the stability and kinetics of the supramolecular structure.

Structural Characterization: In large assemblies where X-ray crystallography is not feasible, solid-state NMR of ¹³C-labeled components can provide crucial distance constraints and information about the packing of the molecules.

The use of 1-bromo(1¹³C)hexane as a precursor allows for the precise placement of a non-perturbing label, enabling detailed studies of the structure and dynamics that govern the function of complex supramolecular architectures.

Future Directions and Emerging Research Avenues for 1 Bromo 113c Hexane

Integration with Advanced Analytical Platforms

The utility of isotopically labeled compounds is intrinsically linked to the analytical techniques used to detect and quantify them. The integration of 1-bromo(1¹³C)hexane with advanced analytical platforms such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is poised to provide unprecedented levels of molecular detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a ¹³C label at a specific position in 1-bromohexane (B126081) dramatically enhances its utility in NMR studies. While natural abundance ¹³C NMR is a powerful tool for structural elucidation, the enrichment of ¹³C at a particular site allows for a range of specialized experiments. For instance, ¹³C-¹³C correlation experiments can be performed on molecules with multiple labels to trace the connectivity of the carbon skeleton. In the case of 1-bromo(1¹³C)hexane, the distinct chemical shift of the labeled carbon provides a sensitive probe to monitor its chemical environment.

Below is a table illustrating the typical ¹³C NMR chemical shifts for unlabeled 1-bromohexane, which serves as a baseline for understanding the spectral changes upon isotopic labeling. The introduction of a ¹³C label at the C1 position would result in a significantly enhanced signal at approximately 33.7 ppm, facilitating a variety of advanced NMR studies.

Carbon PositionChemical Shift (ppm)
C133.7
C231.5
C328.1
C427.9
C522.5
C613.9

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the context of 1-bromo(1¹³C)hexane, mass spectrometry can be used to confirm the incorporation and position of the ¹³C label. The mass spectrum of unlabeled 1-bromohexane shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). The introduction of a ¹³C atom will shift the molecular ion peak and any fragments containing the labeled carbon by one mass unit, providing a clear signature of isotopic enrichment.

The following table shows the expected m/z values for the major fragments of unlabeled 1-bromohexane in a mass spectrometer. The presence of a ¹³C label at the C1 position would shift the m/z of the molecular ion and the [CH₂(¹³C)Br]⁺ fragment, allowing for precise tracking of the labeled carbon in fragmentation pathways.

Fragmentm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[C₆H₁₃Br]⁺ (Molecular Ion)164166
[C₄H₉]⁺57
[C₃H₇]⁺43
[CH₂Br]⁺9395

Potential in Unexplored Mechanistic Pathways

Isotopic labeling is a cornerstone of mechanistic chemistry, providing a means to trace the fate of atoms through a chemical transformation. 1-Bromo(1¹³C)hexane is an ideal substrate for investigating a variety of reaction mechanisms involving alkyl halides, including nucleophilic substitution (Sₙ1 and Sₙ2), elimination (E1 and E2), and organometallic coupling reactions.

By strategically placing the ¹³C label at the reactive C1 position, researchers can gain detailed insights into bond-forming and bond-breaking steps. For example, in a nucleophilic substitution reaction, tracking the ¹³C label in the product can unequivocally confirm that the substitution occurred at the intended carbon atom. Furthermore, kinetic isotope effect (KIE) studies, although more commonly associated with heavier isotopes like deuterium, can also be performed with ¹³C to probe the nature of the transition state.

The table below outlines hypothetical research questions that could be addressed using 1-bromo(1¹³C)hexane in mechanistic studies.

Research QuestionMechanistic Insight Gained
In a Grignard reaction, does the hexyl group transfer intact?Confirmation of the carbon skeleton's integrity during the reaction.
What is the regioselectivity of elimination reactions of 1-bromohexane under various basic conditions?Tracing the ¹³C label in the resulting hexene isomers to determine the preferred pathway.
Can ¹³C NMR be used to monitor the formation of intermediates in a transition-metal-catalyzed cross-coupling reaction?Observing changes in the chemical shift of the labeled carbon to identify and characterize transient species.

The use of stable isotope-labeled compounds, such as those labeled with deuterium and carbon-13, has been instrumental for scientists in drug metabolism and toxicology in better understanding the disposition of drugs and their potential role in organ toxicities.

Advancements in Stereospecific and Site-Selective Isotopic Labeling Technologies

The full potential of 1-bromo(1¹³C)hexane as a research tool can only be realized through the development of efficient and precise methods for its synthesis. Recent advancements in synthetic organic chemistry offer exciting possibilities for the stereospecific and site-selective introduction of ¹³C into the hexane (B92381) chain.

Stereospecific Labeling: Many biochemical and chemical processes are highly sensitive to the stereochemistry of the reacting molecules. The ability to synthesize enantiomerically pure (R)- or (S)-1-bromo(1-¹³C)hexane would open up new avenues for studying stereospecific reaction mechanisms. Chiral catalysts and auxiliaries can be employed to control the stereochemical outcome of the labeling reaction. For instance, the enantioselective reduction of a ¹³C-labeled ketone precursor could provide access to a chiral alcohol, which can then be converted to the corresponding bromide.

Site-Selective Labeling: While this article focuses on 1-bromo(1-¹³C)hexane, the ability to place the ¹³C label at any of the six carbon positions in the hexane chain would greatly expand its utility. Site-selective C-H activation has emerged as a powerful strategy for the functionalization of otherwise unreactive C-H bonds. Transition metal catalysts can be designed to direct the isotopic labeling to a specific carbon atom. For example, a directing group could be temporarily installed on the hexane backbone to guide a catalyst to a desired C-H bond for subsequent ¹³C incorporation.

The development of these advanced labeling technologies will enable the synthesis of a diverse library of 1-bromo(¹³C)hexane isotopomers, each tailored to answer specific scientific questions. The table below summarizes some emerging technologies and their potential application in the synthesis of labeled 1-bromohexane.

Labeling TechnologyPotential Application for 1-Bromo(¹³C)hexane
Asymmetric CatalysisSynthesis of enantiomerically pure (R)- and (S)-1-bromo(¹³C)hexane.
Directed C-H ActivationSite-selective introduction of a ¹³C label at positions C2 through C6.
BiocatalysisEnzymatic reactions for the stereospecific and regioselective synthesis of labeled precursors.

Q & A

Q. How can researchers synthesize 1-bromo(113C)hexane while maintaining isotopic integrity?

Synthesis requires using 13C-labeled precursors (e.g., 13C-enriched hexane derivatives) under controlled bromination conditions to prevent isotopic scrambling. Purification via fractional distillation or preparative HPLC ensures isotopic purity, as demonstrated in protocols for deuterated bromohexane analogues. Avoid high-temperature steps that may cause isotopic exchange .

Q. What analytical methods confirm the structure and isotopic labeling of this compound?

Use 13C NMR spectroscopy to verify the position and incorporation of the 13C label. Mass spectrometry (MS) quantifies isotopic abundance, while HPLC assesses chemical purity. Cross-validate with elemental analysis for stoichiometric accuracy .

Q. What safety protocols are essential when handling this compound?

Follow bromoalkane safety standards: use fume hoods, nitrile gloves, and explosion-proof equipment. Store at 0–6°C under inert gas. For spills, neutralize with sodium bicarbonate and evacuate vapors. Emergency protocols include fresh air exposure for inhalation and soap/water decontamination for skin contact .

Advanced Research Questions

Q. How does the 13C label influence kinetic parameters in pyrolysis studies of 1-bromohexane?

The 13C isotope alters bond vibrational frequencies, potentially modifying activation energies. Validate kinetic models using speciation data from jet-stirred reactor (JSR) experiments. Compare labeled and unlabeled compounds to quantify kinetic isotope effects (KIEs) in bond cleavage pathways .

Q. How can isotopic scrambling be minimized during thermal degradation experiments?

Use short-residence-time reactors (e.g., JSRs) to limit secondary reactions. Monitor label retention via in-situ FTIR or GC-MS . Pair experiments with isotopically inert carriers (e.g., argon) to distinguish intrinsic isotopic redistribution from artifacts .

Q. How to resolve contradictions between computational and experimental reaction mechanisms for 13C-labeled bromohexane?

Combine DFT calculations (for elementary steps) with microkinetic simulations . Validate against time-resolved product distributions from JSR pyrolysis. Perform sensitivity analysis on rate constants to identify discrepancies, adjusting for isotopic effects on transition states .

Q. What experimental designs optimize tracing 13C-labeled intermediates in catalytic reactions?

Use pulse-labeling techniques with GC-isotope ratio MS to track 13C migration. Employ isotopic switch experiments (e.g., alternating 12C/13C feeds) in flow reactors. Validate using kinetic isotope effect (KIE) measurements in competitive reaction setups .

Methodological Considerations

  • Isotopic Purity Validation : Cross-check 13C enrichment using isotope-ratio mass spectrometry (IRMS) and NMR integration .
  • Kinetic Model Calibration : Use speciation data from hexane isomer pyrolysis studies to parameterize models, adjusting for bromination-induced reactivity changes .
  • Statistical Analysis : Apply wavelet coherence analysis (WTC) to evaluate relationships between isotopic signatures and reaction conditions, addressing phase-angle variations in time-series data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.